molecular formula C22H19NO3 B14710247 2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one CAS No. 20973-42-6

2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one

Cat. No.: B14710247
CAS No.: 20973-42-6
M. Wt: 345.4 g/mol
InChI Key: KMCPXYCBEHQQKI-UHFFFAOYSA-N
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Description

2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one typically involves a multi-step process. One common method involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent, such as ethanol or toluene, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one is unique due to its specific structural features, such as the benzoxazine ring fused with both phenyl and ethoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

20973-42-6

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-phenyl-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C22H19NO3/c1-2-25-18-14-12-16(13-15-18)22-23(17-8-4-3-5-9-17)21(24)19-10-6-7-11-20(19)26-22/h3-15,22H,2H2,1H3

InChI Key

KMCPXYCBEHQQKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

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